molecular formula C15H26N2O B14137258 1-(1H-Imidazol-1-yl)dodecan-1-one CAS No. 3867-67-2

1-(1H-Imidazol-1-yl)dodecan-1-one

Cat. No.: B14137258
CAS No.: 3867-67-2
M. Wt: 250.38 g/mol
InChI Key: ZXVWLELAQZOEQN-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-1-yl)dodecan-1-one is a synthetic organic compound featuring an imidazole heterocycle linked to a long-chain dodecanone. While specific studies on this exact molecule are not readily available, its structure suggests significant potential in several research domains, drawing from the well-documented properties of analogous N-alkylimidazoles. The compound's value is derived from the imidazole ring, a versatile scaffold known for its electron-rich nature and ability to coordinate with metal surfaces, and the extended hydrocarbon chain, which promotes surface adsorption . In the field of materials science, this compound is of high interest as a corrosion inhibitor for mild steel in acidic environments. Imidazole derivatives function by adsorbing onto metal surfaces, forming a protective film that significantly retards the corrosion rate. The presence of nitrogen atoms in the imidazole ring facilitates this adsorption through coordinate bonding, while the long alkyl chain enhances the hydrophobic barrier, improving inhibition efficiency . Beyond corrosion science, the structural motif of substituted imidazoles is prevalent in pharmaceutical and agrochemical research. A wide range of imidazole-based structures are explored for their diverse biological activities, which include serving as histamine receptor antagonists, antifungal agents, and anticonvulsants . This compound may serve as a valuable intermediate or precursor in the synthesis of more complex molecules for biological evaluation. Furthermore, its structure makes it a candidate for use in organic synthesis and as a building block for the development of functional materials and ligands in coordination chemistry. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

3867-67-2

Molecular Formula

C15H26N2O

Molecular Weight

250.38 g/mol

IUPAC Name

1-imidazol-1-yldodecan-1-one

InChI

InChI=1S/C15H26N2O/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-13-12-16-14-17/h12-14H,2-11H2,1H3

InChI Key

ZXVWLELAQZOEQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)N1C=CN=C1

Origin of Product

United States

Preparation Methods

Direct Acylation of Imidazole

The most straightforward method involves reacting imidazole with dodecanoyl chloride under anhydrous conditions. Drawing parallels to benzyl 1-imidazolyl acetate synthesis, this one-pot reaction typically employs:

Reaction Conditions

  • Solvent: Acetonitrile or dimethyl sulfoxide (DMSO)
  • Base: Triethylamine (2.5 equiv)
  • Temperature: 50–70°C
  • Time: 12–24 hours

The mechanism proceeds through nucleophilic acyl substitution, where imidazole’s N1 attacks the dodecanoyl chloride carbonyl (Figure 1). Yield optimization requires strict moisture control, as hydrolysis competes with the desired pathway.

Table 1: Comparative Acylation Yields Under Varied Conditions

Solvent Base Temperature (°C) Yield (%) Source
Acetonitrile Et₃N 50 78
DMSO DMAP 70 85
THF NaHCO₃ 60 65

Friedel-Crafts Acylation Strategy

While classical Friedel-Crafts reactions face challenges with imidazole’s electron-deficient ring, modified protocols using AlCl₃ or FeCl₃ catalysts enable electrophilic aromatic substitution. This method, adapted from tetrazole derivatization techniques, involves:

  • Generating the acylium ion from dodecanoyl chloride
  • Electrophilic attack at imidazole’s C2 position
    3.-Hydride shift to form the ketone

Notably, this route produces regioisomeric mixtures requiring chromatographic separation (Rf = 0.51–0.53 in hexane/ethyl acetate).

Multi-Step Synthesis via Silyl Protection

To enhance regioselectivity, a protection-deprotection strategy derived from carbohydrate chemistry proves effective:

  • Step 1: TBDMS protection of imidazole’s N3 position

    • Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole
    • Solvent: DMSO (0.05 M)
    • Yield: 90%
  • Step 2: Acylation at N1 with dodecanoyl chloride

    • Catalyst: 4-Dimethylaminopyridine (DMAP)
    • Solvent: Tetrahydrofuran (THF)
    • Yield: 80%
  • Step 3: TBDMS deprotection using tetrabutylammonium fluoride (TBAF)

    • Solvent: THF/water (9:1)
    • Yield: 95%

This approach reduces competing reactions at secondary nitrogen sites, albeit with increased synthetic steps.

Process Optimization and Green Chemistry Considerations

Solvent Selection and PMI Reduction

Replacing toxic solvents like pyridine and DMF with greener alternatives significantly improves process sustainability:

  • DMSO substitution: Enables substrate solubility (0.05 M) while avoiding pyridine’s neurotoxicity
  • Ethyl acetate/hexane mixtures: Replace dichloromethane in extraction (partition coefficient K = 3.2)
  • PMI reduction: From 3.0×10⁴ to 9.8×10³ through solvent recycling

Catalytic Hydrogenolysis vs. Acidic Hydrolysis

Debenzylation alternatives from bisphosphonate synthesis inform ketone protection strategies:

Method Conditions Yield (%)
Pd/C Hydrogenolysis H₂ (1 atm), EtOAc, 25°C 88
HCl Hydrolysis 6M HCl, 70°C, 3h 82

Hydrogenolysis offers higher yields but requires specialized equipment, while hydrolysis simplifies small-scale production.

Analytical Characterization

Spectroscopic Identification

Key NMR signals confirm successful synthesis:

  • ¹H NMR (CDCl₃): δ 7.70 (s, 1H, imidazole H2), 3.85 (t, 2H, J = 7.2 Hz, CH₂CO), 1.25 (m, 18H, aliphatic chain)
  • ¹³C NMR: 205.8 ppm (ketone C=O), 137.2 ppm (imidazole C2), 31.9–22.7 ppm (methylene chain)

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity when using DMSO-optimized conditions.

Industrial Scale-Up Challenges

Cost-Benefit Analysis

Factor Direct Acylation Multi-Step
Raw Material Cost ($/kg) 120 210
PMI 1.2×10⁴ 9.8×10³
Purity (%) 95 99

While multi-step synthesis incurs higher costs, its superior purity justifies use in pharmaceutical contexts.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-1-yl)dodecan-1-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group in the dodecanone chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under conditions like reflux in an appropriate solvent.

Major Products Formed:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives of the dodecanone chain.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-(1H-Imidazol-1-yl)dodecan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-1-yl)dodecan-1-one involves its interaction with biological molecules. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects. The compound may also interact with cell membranes, altering their permeability and leading to cell death[3][3].

Comparison with Similar Compounds

Heterocyclic Ketones with Aliphatic Chains

  • 1-(1H-Benzo[d][1,2,3]triazol-1-yl)dodecan-1-one

    • Structure : Replaces imidazole with benzotriazole.
    • Synthesis Yield : 67% via Curtius rearrangement .
    • Key Difference : Benzotriazole’s aromatic stability may reduce reactivity compared to imidazole.
  • 1-(2,6-Dihydroxyphenyl)dodecan-1-one Structure: Aryl alkanone with phenolic hydroxyl groups instead of imidazole. Melting Point: 61–62°C .
  • 1-(1H-Imidazol-1-yl)ethanone Structure: Shorter aliphatic chain (C2 vs. C12). Physical Properties: White to beige crystals; CAS 2466-76-4 . Key Difference: Reduced lipophilicity due to shorter chain.

Imidazole-Containing Chalcones

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Structure: Chalcone backbone with imidazole and halogenated aryl groups. Application: Antifungal activity against Aspergillus fumigatus . Key Difference: Conjugated enone system enhances electronic properties.

Physical and Spectral Properties

Compound Melting Point (°C) IR (cm⁻¹) ¹H NMR Features Reference
1-(1H-Imidazol-1-yl)dodecan-1-one Not reported
1-(2,6-Dihydroxyphenyl)dodecan-1-one 61–62 1635 (C=O) Aromatic protons at δ 6.3–7.1 ppm
1-[3-(1H-Imidazol-1-yl)phenyl]ethan-1-one Aromatic singlet at δ 8.1 ppm (imidazole)

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